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Methyl 3-(furfurylthio)propionate

Flavor Science Food Technology Sensory Analysis

Methyl 3-(furfurylthio)propionate (CAS 94278-26-9), also known as methyl furfuryl mercaptopropionate, is a synthetic sulfur-containing organic compound belonging to the class of furfuryl thioethers. It is primarily utilized as a flavoring agent in the food and beverage industry, valued for its ability to impart a specific aromatic profile.

Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
CAS No. 94278-26-9
Cat. No. B1368953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(furfurylthio)propionate
CAS94278-26-9
Molecular FormulaC9H12O3S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCOC(=O)CCSCC1=CC=CO1
InChIInChI=1S/C9H12O3S/c1-11-9(10)4-6-13-7-8-3-2-5-12-8/h2-3,5H,4,6-7H2,1H3
InChIKeyMXXNUXUTQGTBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Methyl 3-(Furfurylthio)propionate (CAS 94278-26-9) Procurement Guide: Key Specifications and Baseline Data


Methyl 3-(furfurylthio)propionate (CAS 94278-26-9), also known as methyl furfuryl mercaptopropionate, is a synthetic sulfur-containing organic compound belonging to the class of furfuryl thioethers [1]. It is primarily utilized as a flavoring agent in the food and beverage industry, valued for its ability to impart a specific aromatic profile. The compound is a pale yellow to amber liquid with a density of 1.163 g/mL at 25°C and a refractive index of n20/D 1.5120 . It is practically insoluble in water but soluble in ethanol [2].

Methyl 3-(Furfurylthio)propionate (CAS 94278-26-9): Why Simple Substitution with Other Furfuryl Sulfur Compounds is Scientifically Unsound


Within the family of furfuryl sulfur compounds, seemingly minor structural variations lead to profound differences in odor detection thresholds, sensory character, and recommended application concentrations. Methyl 3-(furfurylthio)propionate exhibits a distinct 'earthy, sweet' aroma profile that diverges significantly from the 'coffee-like, roasted' notes of close analogs such as 2-furfurylthiol or furfuryl methyl sulfide [1][2]. Furthermore, its recommended usage level of 0.1-1.0 ppm in finished products [3] differs substantially from the sub-ppb or much higher ppm ranges required by its comparators. These quantitative differences in both sensory character and potency mean that direct 'drop-in' replacement is not possible without fundamentally altering the flavor profile and economic efficiency of the final formulation. The evidence below provides the quantitative data to support this claim.

Methyl 3-(Furfurylthio)propionate (CAS 94278-26-9): Quantitative Differentiation Evidence for Scientific Selection


Comparative Potency Analysis: Recommended Usage Level vs. Furfuryl Methyl Sulfide (CAS 1438-91-1)

Methyl 3-(furfurylthio)propionate exhibits a higher recommended usage level range of 0.1-1.0 ppm in finished food products [1]. In contrast, a closely related sulfur-containing coffee flavorant, Furfuryl Methyl Sulfide (FEMA# 3160, CAS 1438-91-1), is recommended for use at significantly lower levels of 0.001–0.03 ppm as consumed [2]. This difference in recommended concentration highlights a lower potency for the target compound, which is a critical parameter for formulators when selecting ingredients to achieve a desired flavor intensity at a specific cost-in-use.

Flavor Science Food Technology Sensory Analysis

Sensory Profile Differentiation: Odor Descriptor vs. 2-Furfurylthiol (CAS 98-02-2)

The target compound is characterized by an 'earthy, sweet' aroma . This sensory profile stands in stark contrast to that of 2-furfurylthiol (CAS 98-02-2), a key coffee aroma component, whose odor is described as 'coffee-like' at high dilution (0.1–1 ppb) [1]. This fundamental difference in odor character means that these two compounds cannot be used interchangeably to achieve the same flavor outcome. While 2-furfurylthiol is used for its fresh-roasted coffee note, Methyl 3-(furfurylthio)propionate is selected for applications requiring a sweet, earthy undertone, such as in nut, chocolate, or certain savory profiles .

Flavor Science Organoleptic Analysis Product Development

Comparative Potency Analysis: Recommended Usage Level vs. Methyl Furfuryl Disulfide (CAS 57500-00-2)

The recommended usage range for Methyl 3-(furfurylthio)propionate is 0.1-1.0 ppm [1]. A structurally distinct comparator, Methyl Furfuryl Disulfide (CAS 57500-00-2), which also contributes to coffee and savory notes, has a reported taste impact at 0.2-1.0 ppm . While the upper bounds of their respective ranges are similar, the lower bound for the target compound is half that of the disulfide comparator. This suggests that Methyl 3-(furfurylthio)propionate may be effective at slightly lower concentrations, potentially offering a marginal cost advantage for achieving a threshold flavor effect compared to the disulfide analog.

Flavor Science Food Technology Formulation

Solubility Profile Differentiation: Comparative Aqueous Solubility vs. Class-Level Standard

Methyl 3-(furfurylthio)propionate is characterized as 'practically insoluble to insoluble in water' but 'soluble in ethanol' . This solubility profile is consistent with a class-level inference for many sulfur-containing furan flavor compounds, which are generally lipophilic and not water-miscible [1]. While no direct head-to-head quantitative solubility data (e.g., g/L) was found for this compound against specific analogs, its documented insolubility in water is a key differentiator from more water-soluble flavor compounds (e.g., certain organic acids or simple alcohols) and is a critical parameter for formulators designing aqueous-based products like beverages.

Physical Chemistry Formulation Science Food Technology

Methyl 3-(Furfurylthio)propionate (CAS 94278-26-9): Evidence-Backed Research and Industrial Application Scenarios


Formulation of Earthy and Sweet Flavor Profiles in Savory and Confectionery Products

As evidenced by its 'earthy, sweet' odor descriptor and recommended usage levels of 0.1-1.0 ppm [1], this compound is ideally suited for creating specific flavor notes in applications such as chocolate, nut, meat, and savory snacks. The quantitative potency data allows formulators to precisely calculate the required amount for a target flavor impact, ensuring both sensory accuracy and cost control.

Scientific Research on Flavor Perception and Olfactory Receptor Activation

The distinct and well-defined sensory profile of Methyl 3-(furfurylthio)propionate ('earthy, sweet') makes it a valuable probe compound in academic and industrial research. Studies investigating structure-odor relationships (SORs) or the activation of specific olfactory receptors can utilize this compound as a reference standard, as its characteristics are quantifiably different from other furfuryl sulfides like 2-furfurylthiol ('coffee-like') or furfuryl methyl sulfide ('coffeelike and fresh roasted') [2][3]. Its verified solubility in ethanol also facilitates its use in controlled laboratory dilutions.

Quality Control and Analytical Standard for Complex Flavor Matrices

Given its unique CAS registry number (94278-26-9) and well-documented physical properties like density (1.163 g/mL at 25°C) and refractive index (n20/D 1.5120) , Methyl 3-(furfurylthio)propionate serves as a reliable analytical standard. In GC-MS or HPLC analysis of complex flavor mixtures (e.g., coffee, cocoa, roasted meats), its distinct retention time and mass spectrum allow for precise identification and quantification, which is essential for quality assurance and authenticity testing in the food industry.

Development of Ethanol-Based Flavor Systems for Alcoholic and Non-Alcoholic Beverages

The compound's documented solubility in ethanol and insolubility in water directly informs its primary industrial application: as a component in ethanol-based liquid flavor systems. These systems are then dosed into final products like alcoholic beverages (where maximum usage up to 5 ppm has been reported [1]) or 'soft' drinks. This evidence-based understanding of its physical chemistry prevents formulation failures that could arise from attempting to use it in purely aqueous systems without an appropriate solvent.

Technical Documentation Hub

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17 linked technical documents
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